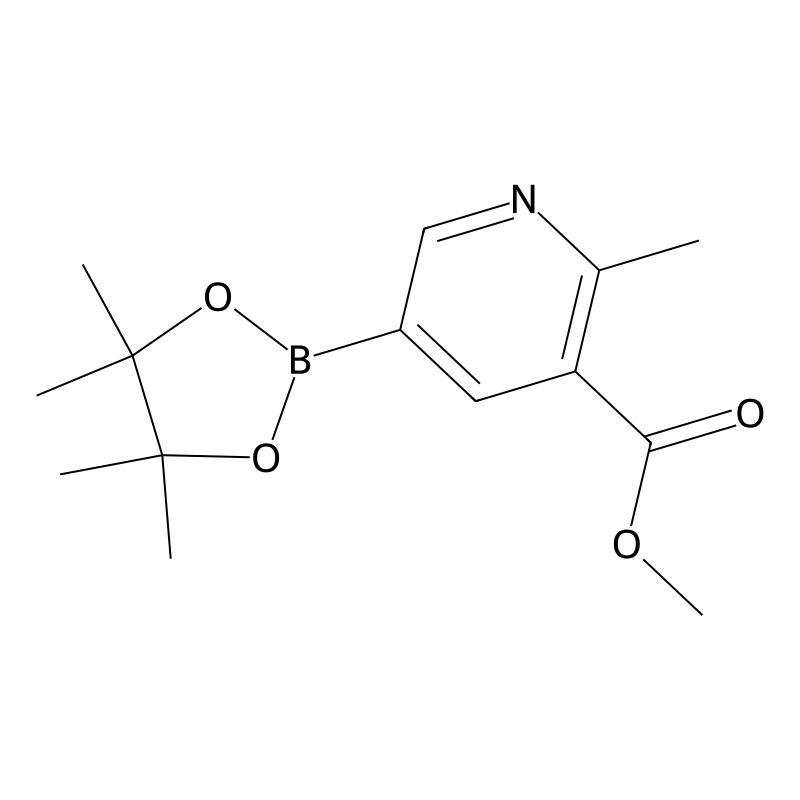

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a complex organic compound characterized by the presence of a boronic ester moiety linked to a nicotinic acid derivative. This compound features the molecular formula and has a molecular weight of approximately . The structural arrangement includes a dioxaborolane ring, which enhances its reactivity and potential applications in organic synthesis.

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is versatile in terms of chemical reactivity. Key reactions include:

- Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides .

- Oxidation: The boronic ester can be oxidized to yield corresponding alcohols or boronic acids .

- Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to produce the corresponding carboxylic acid .

While specific biological activity data for methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is limited in available literature, boronic acid derivatives are known for various biological activities. These include potential roles as enzyme inhibitors and in drug delivery systems due to their ability to form reversible covalent bonds with biological targets . Additionally, compounds with similar structures have been investigated for their pharmacological properties.

The synthesis of methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate typically involves multi-step reactions:

- Borylation: A common method includes the palladium-catalyzed borylation of a halogenated nicotinic acid derivative using bis(pinacolato)diboron in the presence of a base like potassium carbonate .

- Esterification: The resulting boronic acid can then be esterified to form the final product. The reaction is typically conducted under inert conditions (e.g., nitrogen or argon atmosphere) to prevent oxidation .

This compound has several applications across various fields:

- Organic Synthesis: It serves as a valuable intermediate in the synthesis of pharmaceuticals and complex organic molecules through cross-coupling reactions .

- Material Science: Compounds containing dioxaborolane groups are utilized in the synthesis of novel copolymers that exhibit unique optical and electrochemical properties .

- Medicinal Chemistry: Its potential use in developing boron-containing drugs highlights its significance in pharmaceutical research .

Research on interaction studies involving methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate focuses on its reactivity with biological targets and other chemical species. The unique properties imparted by the boronic ester functionality allow for diverse interactions that can influence both chemical behavior and biological activity .

Several compounds share structural similarities with methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate | C13H19BNO5 | Different position of methyl group; used similarly in organic synthesis |

| Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate | C14H21BNO5 | Variation in position of ethoxy group; similar reactivity |

| 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid | C13H17BNO4 | Lacks ethoxy group; potentially different biological activity |

The uniqueness of methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate lies in its specific arrangement of functional groups and its potential applications in both organic synthesis and medicinal chemistry. Its structural complexity allows for diverse reactivity patterns not found in simpler analogs .